molecular formula C10H16N4 B3362214 4-(Piperazin-1-yl)benzene-1,2-diamine CAS No. 96103-60-5

4-(Piperazin-1-yl)benzene-1,2-diamine

Cat. No.: B3362214
CAS No.: 96103-60-5
M. Wt: 192.26 g/mol
InChI Key: DPDKULAHILMOIS-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N4 It consists of a benzene ring substituted with a piperazine ring at the para position and two amino groups at the ortho positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzene ring or the piperazine ring.

    Reduction: Reduced forms of the compound with hydrogenated amino groups.

    Substitution: Substituted derivatives with various functional groups replacing the amino groups.

Scientific Research Applications

4-(Piperazin-1-yl)benzene-1,2-diamine has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)benzene-1,2-diamine: This compound has a piperidine ring instead of a piperazine ring.

    4-(Morpholin-1-yl)benzene-1,2-diamine: This compound has a morpholine ring instead of a piperazine ring.

    4-(Pyrrolidin-1-yl)benzene-1,2-diamine: This compound has a pyrrolidine ring instead of a piperazine ring.

Uniqueness

4-(Piperazin-1-yl)benzene-1,2-diamine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

4-piperazin-1-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDKULAHILMOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538034
Record name 4-(Piperazin-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96103-60-5
Record name 4-(Piperazin-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The nitroaniline derivative (10.0 g, 0.045 mol) (obtained in step 1 above) was hydrogenated using 10% Pd-C (1.5 g) in ethanol (45 mL), by an analogous procedure to that described in preparation 1 (step 4) to yield 4-(piperazin-1-yl)-1, 2-phenylenediamine (8.0 g, 93%) as a brown viscous oil. IR (Neat) 3342 cm-1 ; 1H NMR (CDCl3) δ 2.80 (brs, 5H, NH), 3.00 (m, 8H, 4×NCH2), 6.30 (d, J=8.2 Hz, 1H), 6.38 (s, 1H), 6.62 (d, J=8.0 Hz, 1H); Mass (m/z) 192 (M+.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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